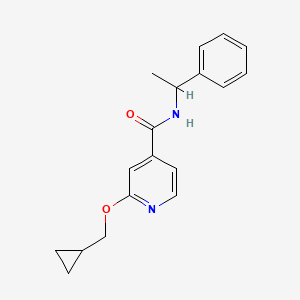

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide

Description

2-(Cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a synthetic isonicotinamide derivative characterized by a cyclopropylmethoxy group at the 2-position of the pyridine ring and an N-(1-phenylethyl)amide side chain. The cyclopropylmethoxy group may enhance metabolic stability and lipophilicity compared to simpler alkoxy substituents, while the phenylethyl side chain could influence target binding or solubility.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPWEQPYHBPXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide typically involves the following steps:

Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate reagent such as methanesulfonyl chloride in the presence of a base like triethylamine.

Attachment of the 1-phenylethyl group: This step involves the reaction of 1-phenylethylamine with isonicotinic acid or its derivatives under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Final assembly: The cyclopropylmethoxy group is then attached to the intermediate product from the previous step through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different alkoxy or alkyl groups replacing the cyclopropylmethoxy group.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes several isonicotinamide derivatives synthesized via hydrazide coupling reactions. While none directly match the target compound, structural and functional comparisons can be drawn:

Key Structural Differences

Physicochemical Properties

- Melting Points : analogs range from white/brown solids with unspecified melting points. The target’s cyclopropylmethoxy group could increase melting point due to rigidity, while the phenylethyl side chain might reduce crystallinity.

Spectroscopic Data

While the target compound’s spectral data are unavailable, analogs in show characteristic IR peaks for amide C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹), as well as NMR signals for aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ 1.3–1.5 ppm for CF₃) . The target’s phenylethyl group would produce distinct aromatic signals (δ 7.2–7.4 ppm) and cyclopropylmethoxy protons (δ 0.5–1.2 ppm).

Biological Activity

2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive analysis of its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . Specifically, studies have shown that isonicotinamide derivatives can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The mechanism appears to involve the modulation of apoptotic pathways, likely through the activation of caspases and the downregulation of anti-apoptotic proteins .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit certain enzymes linked to metabolic processes, thereby altering cellular functions and promoting apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound showed an IC50 value of approximately 20 μM in HeLa cells, indicating a promising lead for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations ranging from 10 to 50 μM, suggesting its potential as a novel antimicrobial agent.

Data Summary

| Biological Activity | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 20 | Induction of apoptosis via caspase activation |

| Antimicrobial | Various bacteria | 10 - 50 | Inhibition of cell wall synthesis/metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.